molecular formula C18H19N5O3 B2943166 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2034577-27-8

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2943166
CAS No.: 2034577-27-8
M. Wt: 353.382
InChI Key: ITNHZVBLZQEGPP-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic compound that features a benzodiazole ring, a pyrazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the pyrazine and pyrrolidine rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or benzodiazole rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-17-18(20-8-7-19-17)26-13-6-9-22(10-13)16(24)11-23-12-21-14-4-2-3-5-15(14)23/h2-5,7-8,12-13H,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNHZVBLZQEGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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